molecular formula C16H30 B047633 Hexadeca-1,7-diene CAS No. 125110-62-5

Hexadeca-1,7-diene

Cat. No. B047633
M. Wt: 222.41 g/mol
InChI Key: ZKGUVFWOQHIDON-UHFFFAOYSA-N
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Description

Hexadeca-1,7-diene is a chemical compound with the molecular formula C16H30 . It has an average mass of 222.409 Da and a monoisotopic mass of 222.234756 Da .


Molecular Structure Analysis

Hexadeca-1,7-diene contains a total of 45 bonds, including 15 non-hydrogen bonds, 2 multiple bonds, 12 rotatable bonds, and 2 double bonds . The 3D chemical structure image of Hexadeca-1,7-diene is based on the ball-and-stick model .


Chemical Reactions Analysis

While specific chemical reactions involving Hexadeca-1,7-diene are not detailed in the available literature, the concept of Frontier Molecular Orbitals (FMOs) has been used to describe the reactivity of large systems like Hexadeca-1,7-diene . FMOs pinpoint the locality of chemical bonds that are chemically reactive because of the associated orbital energies .


Physical And Chemical Properties Analysis

Hexadeca-1,7-diene has a boiling point of 283.7ºC at 760 mmHg and a density of 0.79g/cm3 . Its molecular weight is 222.41 .

Scientific Research Applications

  • Chiral Diene Ligand : Hexadeca-1,7-diene is used as a novel steering ligand for Rh(I)-catalyzed asymmetric conjugated additions, offering new directions in designing chiral diene ligands (Hu, Zhuang, Cao, & Du, 2009).

  • Pheromone Synthesis : It has potential in novel pheromone syntheses due to its selective monosubstitution reaction. This is significant in the synthesis of sex pheromones for various insects (Moret, Desponds, & Schlosser, 1991).

  • Natural Pheromone Standards : Hexadecadien-1-ol and its derivatives, closely related to Hexadeca-1,7-diene, are used as authentic standards for determining the configuration of natural pheromones, such as those of the persimmon fruit moth (Nishida et al., 2003).

  • Wacker Oxidation Catalyst : It plays a role in the catalytic conversion into acetone in an aqueous solution of (PhCN)2PdCl2, CuCl2, and CuCl, demonstrating its importance in organic synthesis (Hamilton, Mitchell, & Rooney, 1981).

  • Cannabinoid Precursors : It can be efficiently prepared from salicylaldehyde and reacted with diethyl thiophosphite to form substituted chromans, which are potential precursors to cannabinoids (Healy, Parsons, & Rawlinson, 2008).

  • Plastics and Synthetic Rubbers : Diene compounds, including hexadienes, are important products in the manufacture of plastics and synthetic rubbers. They may be used to prepare substituted cyclopentenes (Vaabel, Kaliberdo, Dubenkova, & Kuvakina, 1974).

  • Diels-Alder Reaction : Hexafluorobicyclo[2,2,0]hexa-2,5-diene, a compound structurally similar to hexadeca-1,7-diene, is an active dienophile in the Diels-Alder reaction, a key reaction in organic chemistry (Barlow, Haszeldine, & Hubbard, 1971).

  • Surface Chemistry Studies : The chemical properties of diene molecules like 1,6-heptadiene and 1,7-octadiene, which are structurally related to hexadeca-1,7-diene, have been studied for their interaction with surfaces, contributing to our understanding of surface chemistry (Shachal, Manassen, & Ter-Ovanesyan, 1997).

properties

IUPAC Name

hexadeca-1,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGUVFWOQHIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408579
Record name 1,7-Hexadecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadeca-1,7-diene

CAS RN

125110-62-5
Record name 1,7-Hexadecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Camps, F Pérez, S Vázquez - Tetrahedron, 1997 - Elsevier
Dienes 4a,b and their monohydrogenation products 5a,b have shown to be hyperstable alkenes which could be reduced with diimide or epoxidized with m-chloroperbenzoic acid. …
Number of citations: 10 www.sciencedirect.com
H Lange, W Schäfer, R Gleiter, P Camps… - The Journal of …, 1998 - ACS Publications
Conclusion Since both π+ and πr interact strongly with the CrC σ bonds, the large splitting due to the through-space splitting is maintained. In contrast to the PE spectra of 4a and 4b that …
Number of citations: 17 pubs.acs.org
P Camps, MR Muñoz, S Vázquez - The Journal of Organic …, 2005 - ACS Publications
The generation of the new functionalized and highly pyramidalized alkenes, 3,7-(2,2‘-biphenylene)tricyclo[3.3.0.0 ]oct-1(5)-ene (20) and 3,7-sulfonyldioxytricyclo[3.3.0.0 ]oct-1(5)-ene (…
Number of citations: 23 pubs.acs.org
P Camps, G Colet, S Delgado, MR Muñoz, MA Pericàs… - Tetrahedron, 2007 - Elsevier
Two new highly pyramidalized tricyclo[3.3.0.0 ]oct-1(5)-ene derivatives containing ether and acetal functionalities have been generated, trapped as Diels–Alder adducts and dimerized. …
Number of citations: 16 www.sciencedirect.com
P Camps, X Pujol, S Vázquez, MA Pericàs, C Puigjaner… - Tetrahedron, 2001 - Elsevier
The synthesis, chemical trapping and ab initio calculations of the highly pyramidalized 5α,6α:11α,12α-bis(isopropylidenedioxy)pentacyclo[6.4.0.0 .0 3,7 .0 ]dodec-8-ene, 25, are reported…
Number of citations: 21 www.sciencedirect.com
A Biancardi, M Caricato - Journal of Chemical Theory and …, 2018 - ACS Publications
We present a benchmarking study for the evaluation of electronic couplings in donor–bridge–acceptor systems with the Fock matrix reconstruction-bridge (FMR-B) method. We compile …
Number of citations: 6 pubs.acs.org
TM Gilbert, NV Ozhegova, AV Nemukhin… - …, 1998 - nbo.chem.wisc.edu
NBO Bibliography Page 1 NBO Bibliography Bibliography of NBO Applications, 1998 Gilbert TM Ab initio studies of pericyclic reactions of aminoboranes. [2+2] dimerization and [4+2] …
Number of citations: 4 nbo.chem.wisc.edu
K Techikawara, H Kobayashi… - … Sustainable Chemistry & …, 2018 - ACS Publications
Chitin is the most abundant marine biomass, containing nitrogen atoms in its monomer units, N-acetylglucosamine (NAG). Thus, NAG is a potential feedstock for the production of …
Number of citations: 45 pubs.acs.org
P Camps, FJ Luque, M Orozco, F Pérez, S Vázquez - Tetrahedron letters, 1996 - Elsevier
The synthesis of tricyclo[3.3.0.0 ]oct-1(5)-ene, 5, the consummate member of a series of pyramidalized alkenes, has been carried out by deiodination of 4 in different ways. Reaction of 4 …
Number of citations: 44 www.sciencedirect.com
P Camps, X Pujol, S Vázquez - Tetrahedron, 2002 - Elsevier
The generation and trapping of the highly pyramidalized 3,7-isopropylidenedioxytricyclo[3.3.0.0 ]oct-1(5)-ene 16 containing ketal functions is reported. Its dimerization followed by a [2+2…
Number of citations: 17 www.sciencedirect.com

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